molecular formula C9H10ClNO2S B3151624 N-(3-Chlorophenyl)-1,3-propanesultam CAS No. 71703-12-3

N-(3-Chlorophenyl)-1,3-propanesultam

Cat. No.: B3151624
CAS No.: 71703-12-3
M. Wt: 231.7 g/mol
InChI Key: MPAQFKALFDYAGI-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-1,3-propanesultam is a useful research compound. Its molecular formula is C9H10ClNO2S and its molecular weight is 231.7 g/mol. The purity is usually 95%.
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Scientific Research Applications

Nucleophilic Sulfoalkylation Reagents

A study by Adamczyk, Chen, and Mattingly (2001) introduced a series of nucleophilic sulfoalkylation reagents prepared from chloroalkylsulfonyl chlorides, aiming to enhance the hydrophilicity of polymers and proteins. This research aligns with the exploration of compounds like "N-(3-Chlorophenyl)-1,3-propanesultam" in modifying hydrophilic properties of various substrates (Adamczyk et al., 2001).

Synthetic Approaches to 1,3-Propanesultams

Popova and Dobrydnev (2017) highlighted contemporary methods for synthesizing 1,3-propanesultams, including various organic reactions such as intramolecular condensation, sulfonylation, and alkylation. Their work provides insights into the synthetic versatility and potential applications of compounds structurally related to "this compound" (Popova & Dobrydnev, 2017).

Palladium- and Copper-Catalyzed Cross Coupling

Steinhuebel et al. (2004) discussed the palladium-catalyzed cross-coupling of 1,3-propanesultam with aryl halides, yielding high product yields and demonstrating the compound's role in facilitating efficient synthetic reactions. This research underscores the chemical reactivity and utility of "this compound" in organic synthesis (Steinhuebel et al., 2004).

Structural Characterization of Derivatives

Köktas Koca and colleagues (2015) structurally characterized chlorine-substituted N-phenyl-2-phthalimidoethanesulfonamide derivatives, including those related to "this compound." Their work emphasizes the importance of understanding the structural properties and potential biological activities of such compounds (Köktaş Koca et al., 2015).

Biochemical Analysis

Biochemical Properties

It is known that similar compounds interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the chemical structure of N-(3-Chlorophenyl)-1,3-propanesultam .

Cellular Effects

It is plausible that it could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It could potentially exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is possible that the effects of this product could change over time, including its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been studied . It is possible that there could be threshold effects observed in these studies, as well as toxic or adverse effects at high doses .

Metabolic Pathways

It could potentially interact with various enzymes or cofactors, and could also have effects on metabolic flux or metabolite levels .

Transport and Distribution

It could potentially interact with various transporters or binding proteins, and could also have effects on its localization or accumulation .

Subcellular Localization

It could potentially be directed to specific compartments or organelles based on any targeting signals or post-translational modifications .

Properties

IUPAC Name

2-(3-chlorophenyl)-1,2-thiazolidine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2S/c10-8-3-1-4-9(7-8)11-5-2-6-14(11,12)13/h1,3-4,7H,2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPAQFKALFDYAGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001232735
Record name Isothiazolidine, 2-(3-chlorophenyl)-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001232735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71703-12-3
Record name Isothiazolidine, 2-(3-chlorophenyl)-, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71703-12-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isothiazolidine, 2-(3-chlorophenyl)-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001232735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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